molecular formula C11H15NO2 B3133183 Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI) CAS No. 383185-68-0

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)

Cat. No.: B3133183
CAS No.: 383185-68-0
M. Wt: 193.24 g/mol
InChI Key: FVJXVAFYHAMZOX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI) is a para-substituted benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and an isopropylamino (1-methylethylamino) group at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (inferred from analogs in ). The isopropylamino group introduces steric bulk and hydrophobicity, while the methyl ester enhances volatility compared to bulkier esters.

Properties

IUPAC Name

methyl 4-(propan-2-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-9(5-7-10)11(13)14-3/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJXVAFYHAMZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280964
Record name Methyl 4-[(1-methylethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383185-68-0
Record name Methyl 4-[(1-methylethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383185-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1-methylethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester typically involves the esterification of 4-[(1-methylethyl)amino]benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(1-methylethyl)amino]benzoic acid.

    Reduction: Formation of 4-[(1-methylethyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name (9CI) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred) CAS/Reference
Target Compound : Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester - 4-position: Isopropylamino (NHCH(CH₃)₂)
- Ester: Methyl (COOCH₃)
C₁₁H₁₅NO₂ 193.24 Higher hydrophobicity (logP ~2.5–3.0) Not explicitly listed
Benzoic acid, 4-(methylamino)-, 1-methylethyl ester - 4-position: Methylamino (NHCH₃)
- Ester: Isopropyl (COOCH(CH₃)₂)
C₁₁H₁₅NO₂ 193.24 Lower hydrophobicity (logP ~1.8–2.2) 121506-07-8
Benzoic acid, 4-hydroxy-3-[(1-methylethyl)amino]-, methyl ester - 4-position: Hydroxy
- 3-position: Isopropylamino
C₁₁H₁₅NO₃ 209.24 Increased polarity (due to -OH) 201848-58-0
Benzoic acid, 4-[(2-chloro-1-oxopropyl)amino]-, butyl ester - 4-position: Chloropropanoylamino
- Ester: Butyl (COOC₄H₉)
C₁₄H₁₈ClNO₃ 283.75 Higher molecular weight, reactive chloro group 902267-09-8
Benzoic acid, 3-amino-5-(dimethylamino)-, methyl ester - 3-position: Amino
- 5-position: Dimethylamino
C₁₀H₁₄N₂O₂ 194.23 Enhanced hydrogen bonding (2 H-bond donors) 136825-35-9
Key Observations:
  • Hydrophobicity: The target compound’s isopropylamino group increases hydrophobicity compared to methylamino analogs (). Its logP is likely closer to 3.0, similar to dimethylamino derivatives ().
  • Steric Effects: The isopropyl group may reduce solubility in polar solvents compared to smaller substituents (e.g., methylamino in ).
  • Reactivity : Unlike chlorinated analogs (), the target compound lacks electrophilic groups, suggesting stability under ambient conditions.

Physicochemical Property Trends

Hydrogen Bonding and Solubility:
  • The target compound has 1 hydrogen bond donor (NH) and 3 acceptors (ester carbonyl, two amino lone pairs), similar to ’s methylamino analog. However, the absence of polar groups (e.g., -OH in ) reduces water solubility compared to hydroxylated derivatives.
  • Methyl esters generally exhibit higher volatility than ethyl or butyl esters, favoring applications in fragrances or volatile carriers.
Thermal Stability:
  • Methyl esters typically decompose at lower temperatures (~200–250°C) compared to bulkier esters (e.g., butyl ester in ).

Biological Activity

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI), with the molecular formula C11H15NO2, is a derivative of benzoic acid characterized by an isopropylamino group and an esterified carboxyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that benzoic acid derivatives can exhibit antimicrobial activity. A study on various benzoic acid derivatives demonstrated their ability to inhibit the growth of several pathogenic bacteria and fungi. The presence of the isopropylamino group in this compound enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Anti-inflammatory Effects

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester has been studied for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators. By modulating these pathways, the compound could reduce inflammation in various models .

The biological activity of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes like COX and LOX, inhibiting their activity and leading to decreased production of inflammatory mediators.
  • Receptor Modulation : It may also interact with receptors involved in pain and inflammation, providing a dual mechanism for its therapeutic effects.

Case Studies

  • Study on Antimicrobial Activity : A laboratory study evaluated the antimicrobial efficacy of several benzoic acid derivatives against common pathogens. Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
  • In Vitro Anti-inflammatory Study : In a controlled cell culture experiment, this compound was shown to reduce the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The results indicated that it could serve as a potential anti-inflammatory agent in chronic inflammatory diseases .

Comparative Analysis

Compound NameStructureBiological Activity
Benzoic Acid, 4-Amino-, Methyl EsterStructureModerate antimicrobial activity
Benzoic Acid, 4-[(1-Methylethyl)amino]-, Methyl EsterStructureStrong antimicrobial & anti-inflammatory activity

This table highlights how the introduction of different functional groups affects the biological activity of benzoic acid derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalytic systems. For esterification, consider using coupling agents like DCC (dicyclohexylcarbodiimide) or activating the carboxylic acid group via mixed anhydride formation. Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) or recrystallization in non-polar solvents (e.g., hexane) can enhance purity. Evidence from similar benzoic acid esters suggests phosphorylation or substitution reactions may be involved in amino group functionalization .

Q. What protocols are recommended for characterizing its solubility profile in various solvents?

  • Methodological Answer : Conduct solubility studies using gravimetric analysis: saturate solvents (e.g., water, DMSO, ethanol, chloroform) with the compound at 25°C, filter undissolved material, and quantify solubility via UV-Vis spectroscopy (calibrated at λmax). Compare results with computational predictions using Hansen solubility parameters. Note that safety data for handling organic solvents (e.g., PPE, ventilation) should align with guidelines from chemical safety sheets .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC-UV/MS at regular intervals. Use Arrhenius kinetics to predict shelf-life. Stability-indicating methods (e.g., mass balance assays) can resolve discrepancies between observed and theoretical degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR, IR)?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from conformational flexibility or solvent effects. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. For NMR, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian DFT). Reference databases like NIST Chemistry WebBook provide benchmark spectral data for comparison .

Q. How can computational chemistry predict the reactivity of the (1-methylethyl)amino group?

  • Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electronic effects. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in GROMACS) can assess steric hindrance around the amino group. Compare with analogs like 4-[[(2,6-diaminopurin-8-yl)methyl]amino]benzoic acid to infer reactivity trends .

Q. How to address conflicting bioactivity data in different biological models?

  • Methodological Answer : Validate assay conditions (e.g., cell line viability, exposure time) using positive/negative controls. Perform dose-response curves (IC50/EC50) to rule out cytotoxicity. Use omics approaches (transcriptomics, proteomics) to identify off-target effects. Cross-reference with structurally similar compounds, such as benzamide derivatives, to contextualize mechanism-of-action hypotheses .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or logP values?

  • Methodological Answer : Melting point variations may stem from polymorphic forms or impurities. Characterize crystallinity via X-ray diffraction (XRPD) and thermal behavior via DSC/TGA. For logP, compare experimental shake-flask results with computational predictions (e.g., ChemAxon or ALOGPS). Systematic replication under controlled conditions (humidity, heating rate) is critical .

Experimental Design Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) in detail.
  • Analytical Validation : Use certified reference materials (CRMs) for instrument calibration.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)

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